molecular formula C9H15NO2 B13002938 2-(Morpholin-3-yl)cyclopentan-1-one

2-(Morpholin-3-yl)cyclopentan-1-one

Cat. No.: B13002938
M. Wt: 169.22 g/mol
InChI Key: BUJQGAAPMDUOQV-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclopentan-1-one is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects. It is a cyclic amide that contains a morpholine ring and a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with morpholine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalysts, and precise temperature control to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(Morpholin-3-yl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A related compound with a similar cyclopentanone ring but lacking the morpholine moiety.

    Morpholine: Contains the morpholine ring but does not have the cyclopentanone structure.

Uniqueness

2-(Morpholin-3-yl)cyclopentan-1-one is unique due to its combination of the morpholine and cyclopentanone rings, which imparts distinct chemical and biological properties. This dual-ring structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-morpholin-3-ylcyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-3-1-2-7(9)8-6-12-5-4-10-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQGAAPMDUOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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